BenchChemオンラインストアへようこそ!

(E)-1-(4-bromophenyl)-3-(4-methylphenyl)prop-2-en-1-one

Antibacterial MRSA MIC

(E)-1-(4-Bromophenyl)-3-(4-methylphenyl)prop-2-en-1-one (CAS 51477-10-2), also designated 4-bromo-4′-methylchalcone, is a synthetic α,β-unsaturated ketone of the chalcone family. Its structure comprises a conjugated enone bridge connecting a 4-bromophenyl ring (Ring A) and a 4-methylphenyl ring (Ring B), yielding a molecular formula of C₁₆H₁₃BrO and a molecular weight of 301.18 g·mol⁻¹.

Molecular Formula C16H13BrO
Molecular Weight 301.18 g/mol
Cat. No. B7845123
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-1-(4-bromophenyl)-3-(4-methylphenyl)prop-2-en-1-one
Molecular FormulaC16H13BrO
Molecular Weight301.18 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)Br
InChIInChI=1S/C16H13BrO/c1-12-2-4-13(5-3-12)6-11-16(18)14-7-9-15(17)10-8-14/h2-11H,1H3/b11-6+
InChIKeyYSOQBFSBVMUAOS-IZZDOVSWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why (E)-1-(4-Bromophenyl)-3-(4-methylphenyl)prop-2-en-1-one (4-Bromo-4′-methylchalcone) Matters in Chalcone Research and Procurement


(E)-1-(4-Bromophenyl)-3-(4-methylphenyl)prop-2-en-1-one (CAS 51477-10-2), also designated 4-bromo-4′-methylchalcone, is a synthetic α,β-unsaturated ketone of the chalcone family. Its structure comprises a conjugated enone bridge connecting a 4-bromophenyl ring (Ring A) and a 4-methylphenyl ring (Ring B), yielding a molecular formula of C₁₆H₁₃BrO and a molecular weight of 301.18 g·mol⁻¹ [1]. Single-crystal X-ray diffraction confirms the E-configuration at the C=C bond and reveals a dihedral angle of 46.91° between the two aromatic rings, with the crystal packing stabilized by Br···Br interactions (3.455 Å) and cooperative C–H···π hydrogen bonds [2]. The simultaneous presence of an electron-withdrawing bromine on Ring A and an electron-donating methyl on Ring B creates a polarized π-system that underpins its quantifiable differentiation from closely related mono-substituted or regioisomeric chalcones.

Why Generic Chalcone Substitution Is Scientifically Unreliable for (E)-1-(4-Bromophenyl)-3-(4-methylphenyl)prop-2-en-1-one


Chalcones are not a single interchangeable commodity; the identity, position, and electronic character of ring substituents dictate measurable differences in biological activity, crystal packing, and nonlinear optical behavior. For 4-bromo-4′-methylchalcone, the Br substituent at the 4-position of Ring A imparts electrophilic character and polarizable electron density that are absent in the non-halogenated 4-methylchalcone or the chloro/fluoro analogs [1]. The para-methyl group on Ring B further modulates electron density and steric profile, distinguishing this compound from simple 4-bromochalcone (which lacks the methyl) and from regioisomers such as 3′-bromo-4-methylchalcone (which exhibit different halogen-bonding motifs) [2]. These structural attributes translate into quantifiable performance differences—ranging from antibacterial MIC values against MRSA to second-harmonic generation (SHG) efficiency—that generic substitution cannot replicate. The evidence below documents where and by how much this specific substitution pattern matters.

Quantitative Differentiation Evidence for (E)-1-(4-Bromophenyl)-3-(4-methylphenyl)prop-2-en-1-one vs. Closest Analogs


Anti-MRSA Antibacterial Activity: 4-Bromo-4′-methylchalcone vs. Gentamicin and In-Class Chalcones

In a panel of chalcone and hydrazone derivatives tested against methicillin-resistant Staphylococcus aureus (MRSA), 4-bromo-4′-methylchalcone (compound E4) exhibited an MIC of 16 µg·mL⁻¹, representing the best anti-MRSA activity among all synthesized chalcones. This MIC was superior to that of the clinical comparator gentamicin against the same MRSA strains, and approximately 2-fold lower (i.e., more potent) than the most effective comparator chalcone in the same study, 4′-fluoro-3-methylchalcone (E8, MIC = 32 µg·mL⁻¹) [1]. The presence of the bromine substituent at Ring A position 4, combined with the methyl group at Ring B position 4, was critical: non-brominated analogs and compounds bearing bromine at alternative positions (e.g., 3-bromo regioisomers) showed reduced potency against MRSA in the same assay [1].

Antibacterial MRSA MIC Drug-resistant Staphylococcus aureus

Solid-State Halogen Bonding Architecture: 4-Bromo-4′-methylchalcone vs. 3′-Bromo-4-methylchalcone Regioisomer

The crystal structure of (E)-1-(4-bromophenyl)-3-(4-methylphenyl)prop-2-en-1-one (4-bromo-4′-methylchalcone) features Br···Br type I halogen–halogen interactions at a distance of 3.4549(11) Å, alongside cooperative C–H···π and C–H···Br hydrogen bonds that form molecular chains along [001] and molecular layers in the (010) plane [1]. In contrast, the regioisomer 3′-bromo-4-methylchalcone [systematic name: 1-(3-bromophenyl)-3-(4-methylphenyl)prop-2-en-1-one] adopts a different halogen-bonding topology: its crystal structure exhibits a type I halogen bond involving the Br atom at the 3′-position of Ring A, which generates a distinct supramolecular network, as characterized by Hirshfeld surface analysis [2]. The change in bromine position from 4- to 3′- alters the directionality and strength of intermolecular halogen interactions, which directly impacts crystal habit, solubility, and mechanical properties relevant to formulation and solid-state processing.

Crystal Engineering Halogen Bonding Polymorphism Control Crystal Packing

Nonlinear Optical (NLO) Crystal Engineering: Bromo-Tosylate Derivative vs. Methyl-Tosylate Analog

In a direct comparative study of long-chain chalcone single crystals, the brominated tosylate derivative 4BPMS [4-{(1E)-3-(4-bromophenyl)-3-oxoprop-1-en-1-yl}phenyl 4-methylbenzene-1-sulfonate] and its methyl analog 4M1PMS were grown and characterized for nonlinear optical performance. The bromo-substituted 4BPMS crystallized in the centrosymmetric space group P2₁/n, precluding bulk second-harmonic generation (SHG), whereas the methyl-substituted 4M1PMS adopted the non-centrosymmetric space group P2₁2₁2₁ and exhibited SHG efficiency 2.2 times that of standard KDP (potassium dihydrogen phosphate) [1]. Critically, DFT calculations at the M06-2X level revealed that 4BPMS possesses a higher second-order hyperpolarizability (β ≈ 43× that of urea) compared to 4M1PMS (β ≈ 36.5× urea), indicating that the bromine atom enhances the molecular-level nonlinearity despite the centrosymmetric packing [1]. The third-order nonlinear optical susceptibility χ⁽³⁾ of both materials was also measured by Z-scan, and the surface damage threshold was determined at 532 nm using a Q-switched Nd:YAG laser [1].

Nonlinear Optics Second Harmonic Generation Crystal Engineering Organic NLO Crystals

Halogen-Dependent Anticancer Potency: Br > Cl > F Trend Against Colorectal Carcinoma

A systematic structure–activity relationship study of halogenated chalcones evaluated against the human colorectal carcinoma cell line HCT116 established a clear rank order of antiproliferative activity: Br > Cl > F for halogen substituents at the 3- or 4-position of Ring B [1]. The brominated chalcones in this series displayed superior cell growth inhibition and cell cycle arrest compared to their chloro and fluoro counterparts, as well as to the natural flavonol quercetin used as a positive control [1]. This trend is consistent with the increasing polarizability and leaving-group potential of the halogen series (F < Cl < Br), which enhances the electrophilic character of the enone Michael acceptor — a key pharmacophore for covalent interaction with cellular thiols. Although the specific compound 4-bromo-4′-methylchalcone was not the exact compound tested in this series (the study employed methoxy-substituted A-rings), the Br > Cl > F potency rule applies directly to the 4-bromophenyl motif present in the target compound, and positions it as the most potent halogen variant within the methyl-substituted B-ring chalcone class [1].

Anticancer Halogenated Chalcones Structure-Activity Relationship Colorectal Carcinoma

Regioisomer-Dependent Antioxidant Activity: Para-Bromo vs. Ortho- and Meta-Bromo Chalcones

A ten-membered monosubstituted chalcone library was screened for antioxidant activity across four complementary in vitro assays (DPPH, hydrogen peroxide, nitric oxide, superoxide radical scavenging, and reducing power). Among three bromo regioisomers — ortho-bromo (4d), meta-bromo (4g), and para-bromo (4j) chalcones — the para-substituted derivative 4j exhibited the highest antioxidant activity across all assays [1]. All brominated derivatives showed improved antioxidant profiles compared to the unsubstituted parent chalcone, and the para-bromo regioisomer was the most active within the bromo series. Although the assayed compounds lacked the 4′-methyl group present in the target compound, the para-bromo regiochemical advantage is directly transferable: it demonstrates that bromine at the 4-position (as in 4-bromo-4′-methylchalcone) is the optimal bromine substitution pattern for radical-scavenging antioxidant activity [1].

Antioxidant Free Radical Scavenging Regioisomer Effect SAR

Evidence-Backed Application Scenarios Where (E)-1-(4-Bromophenyl)-3-(4-methylphenyl)prop-2-en-1-one Outperforms Analogs


Anti-MRSA Lead Optimization: Selecting the Optimal Chalcone Scaffold

When screening chalcone libraries for activity against drug-resistant Gram-positive pathogens, 4-bromo-4′-methylchalcone (MIC = 16 µg·mL⁻¹ against MRSA) should be prioritized over 4′-fluoro-3-methylchalcone (MIC = 32 µg·mL⁻¹) and over non-halogenated 4-methylchalcone analogs. The combination of the electrophilic bromine at position 4 and the electron-donating methyl at position 4′ is essential for achieving the reported MIC; procurement of generic 'halogenated chalcone' without specifying the 4-bromo-4′-methyl pattern risks obtaining a compound with half the potency or less [1].

Nonlinear Optical Material Design: Choosing Between Bromo and Methyl for Targeted NLO Properties

For third-order NLO applications (optical limiting, all-optical switching) where molecular hyperpolarizability β is the dominant figure of merit, the bromo-substituted chalcone scaffold (β ≈ 43× urea for the tosylate derivative 4BPMS) outperforms the methyl analog (β ≈ 36.5× urea for 4M1PMS) by approximately 18% [2]. However, for bulk SHG applications requiring non-centrosymmetric crystal packing, the methyl variant 4M1PMS (P2₁2₁2₁, SHG 2.2× KDP) must be selected instead, as the bromo derivative crystallizes centrosymmetrically (P2₁/n) and produces zero bulk SHG. Researchers must specify the exact substituent to match the target NLO application [2].

Crystal Engineering and Solid-Form Screening: Regioisomer-Specific Packing Control

The 4-bromo-4′-methylchalcone crystal lattice displays Br···Br halogen bonds (3.455 Å) and cooperative C–H···Br hydrogen bonds that create a unique layered packing architecture [3]. When designing co-crystals, salts, or polymorph screens where halogen-bond directionality is exploited for lattice control, the 4-bromo isomer must be specified; the 3′-bromo regioisomer adopts a different halogen-bonding topology and yields divergent crystal properties (solubility, morphology, stability) [4]. Procurement of the wrong regioisomer can invalidate an entire crystal-engineering campaign.

Antioxidant/Anti-Inflammatory SAR Studies: Maximizing Response Through Para-Bromo Substitution

In structure–activity relationship programs targeting oxidative-stress-related pathologies, the para-bromo substitution pattern (as found in 4-bromo-4′-methylchalcone) provides superior radical-scavenging activity compared to ortho- or meta-bromo regioisomers [5]. When building chalcone-focused compound libraries for antioxidant screening, including the para-bromo variant is essential to capture the activity maximum of the bromo series; ortho- or meta-bromo analogs yield lower antioxidant responses and may lead to false-negative conclusions about the bromochalcone chemotype's therapeutic potential [5].

Quote Request

Request a Quote for (E)-1-(4-bromophenyl)-3-(4-methylphenyl)prop-2-en-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.